3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride
CAS No.: 958075-51-9
Cat. No.: VC6327425
Molecular Formula: C10H12BrClN2O
Molecular Weight: 291.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 958075-51-9 |
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Molecular Formula | C10H12BrClN2O |
Molecular Weight | 291.57 |
IUPAC Name | 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |
Standard InChI | InChI=1S/C10H11BrN2O.ClH/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9;/h2,4-5,8H,1,3,12H2,(H,13,14);1H |
Standard InChI Key | GGNIAGCRMKMGFS-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC(=C2)Br)NC(=O)C1N.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
The compound is systematically named 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one hydrochloride under IUPAC nomenclature rules . Its molecular formula is C₁₀H₁₁BrN₂O·HCl, corresponding to a molecular weight of 291.58 g/mol (calculated from PubChem data for the base compound [255.11 g/mol] + HCl [36.46 g/mol]) .
Synonyms and Registry Numbers
Key synonyms include:
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3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one hydrochloride
Structural Characteristics
Core Scaffold and Substituents
The molecule comprises a 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one backbone, featuring:
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A seven-membered azepine ring fused to a benzene moiety.
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A ketone group at position 2.
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A bromine atom at position 7, enhancing electrophilic reactivity.
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An amine group at position 3, facilitating hydrogen bonding and salt formation .
3D Conformational Analysis
Computational models predict a boat-like conformation for the azepine ring, with the bromine and amine groups occupying equatorial positions to minimize steric strain . The hydrochloride salt stabilizes the amine via ionic interaction, as confirmed by crystallographic data from related benzazepinones .
Synthesis and Physicochemical Properties
Synthetic Routes
While detailed protocols for this specific compound remain proprietary, general strategies for benzazepinone synthesis involve:
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Ring-closing metathesis of appropriately substituted diene precursors.
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Bromination via electrophilic aromatic substitution using Br₂/FeBr₃.
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Amine introduction through reductive amination or Hofmann rearrangement .
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Salt formation with HCl in polar solvents like methanol or ethanol .
Physical Properties
Property | Value | Method/Source |
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Molecular Weight | 291.58 g/mol | Calculated |
Melting Point | Not reported | – |
Solubility | Likely soluble in DMSO, methanol | Analog data |
Stability | Hygroscopic; store at 2–8°C | AK Scientific SDS |
Biological Activity and Mechanisms
Glycogen Phosphorylase Inhibition
Structural analogs (e.g., benzazepinone derivative 5d) exhibit potent glycogen phosphorylase (GP) inhibition (IC₅₀ = 0.25 μM) . Molecular docking suggests the bromine atom interacts with GP’s allosteric site, while the amine forms hydrogen bonds with Asp283 and Asn284 . Though untested directly, this compound’s similarity to 5d implies potential antidiabetic applications via glycogenolysis suppression.
Neurological Targets
Related benzazepines like SCH-23390 demonstrate dopamine D1/D5 receptor antagonism (Kᵢ = 0.2–0.3 nM) . The amine and aromatic system in 3-amino-7-bromo-benzazepinone may engage similar binding pockets, warranting exploration in Parkinson’s disease or addiction research.
Hazard Category | GHS Code | Precautionary Measures |
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Acute Toxicity (Oral) | Category 4 | Avoid ingestion |
Skin Irritation | Category 2 | Wear gloves/lab coat |
Eye Damage | Category 2A | Use safety goggles |
STOT-SE Effects | Category 3 | Use in ventilated areas |
Exposure Controls
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Personal protective equipment (PPE): Nitrile gloves, chemical goggles, lab coat.
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Engineering controls: Fume hood for weighing and dissolution .
Research Applications and Future Directions
Drug Discovery
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Lead optimization: The bromine atom allows further functionalization via Suzuki coupling or nucleophilic substitution.
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Kinase inhibitor development: Benzazepinones show promise against TBK1/IKKε kinases implicated in obesity .
Chemical Biology Probes
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Photoaffinity labeling: Incorporation of azide/alkyne groups could map protein targets in metabolic pathways.
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